1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine - 872861-86-4

1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-2502639
CAS Number: 872861-86-4
Molecular Formula: C17H12ClN5S
Molecular Weight: 353.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer agents: Studies have demonstrated the antiproliferative and proapoptotic effects of pyrazolo[3,4-d]pyrimidines against various cancer cell lines, including human glioblastoma, Burkitt lymphoma, and breast adenocarcinoma [, , ].
  • Antiviral agents: Certain pyrazolo[3,4-d]pyrimidine nucleosides have exhibited antiviral activity against viruses such as human cytomegalovirus and herpes simplex virus type 1 [].
  • Antiparasitic agents: Pyrazolo[3,4-d]pyrimidine ribonucleosides have shown promise as anticoccidial agents, effectively targeting parasites like Eimeria tenella [, ].

Ibrutinib

Compound Description: Ibrutinib is a first-in-class covalent inhibitor of Bruton’s tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies. [] It serves as a structural basis for developing novel EGFR inhibitors, such as CHMFL-EGFR-202. []

Relevance: While not directly containing the pyrazolo[3,4-d]pyrimidine scaffold found in 1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine, Ibrutinib's core pharmacophore shares a similar arrangement of aromatic rings and heteroatoms, suggesting potential for analogous binding interactions. Notably, modifications based on Ibrutinib led to the discovery of compounds like CHMFL-EGFR-202, which exhibits potent activity against EGFR mutants. This connection underscores the structural relevance of Ibrutinib in the context of pyrazolo[3,4-d]pyrimidine-based inhibitors. []

CHMFL-EGFR-202 ((R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one)

Compound Description: CHMFL-EGFR-202 is a novel irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants. [] It exhibits potent activity against both primary EGFR mutations and the drug-resistant T790M mutation, showing promise as a potential drug candidate for EGFR mutant-driven non-small cell lung cancer. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with 1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine. The key difference lies in the substituents attached to this core. CHMFL-EGFR-202 possesses a more complex substitution pattern, featuring a piperidine ring linked to the pyrimidine nitrogen, a substituted phenyl ring at the 3-position of the pyrazolopyrimidine core, and an acrylamide group. These structural variations likely contribute to its distinct binding mode and selectivity profile against EGFR. [] Comparing these two compounds highlights how modifications to the pyrazolo[3,4-d]pyrimidine scaffold can dramatically alter its biological activity and target selectivity. []

4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Compound Description: This compound is a potent A1 adenosine receptor antagonist, exhibiting an IC50 of 6.4 x 10-6 M. []

Relevance: This compound exhibits remarkable structural similarity to 1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine. Both share the same core structure of 1-(3-Chlorophenyl)-pyrazolo[3,4-d]pyrimidine, differing primarily in their substituents at the 4- and 5-positions. This compound has a butyl group at the 5-position and an amino group at the 4-position, while the main compound has a (pyridin-2-ylmethylsulfanyl) group at the 4-position. This close structural resemblance suggests that modifications at these positions can be explored to modulate the activity and selectivity of pyrazolo[3,4-d]pyrimidine derivatives. []

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a)

Compound Description: This pyrazolo[3,4-d]pyrimidine derivative demonstrated the most potent antitumor activity within its series against the human breast adenocarcinoma cell line MCF7, exhibiting an IC50 in the micromolar range. []

2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa)

Compound Description: This pyrazolo[3,4-d]pyrimidine derivative exhibited the most potent antitumor activity among its series, demonstrating IC50 values ranging from 0.326 to 4.31 μM against 57 different cancer cell lines. []

Relevance: Compound VIIa shares the pyrazolo[3,4-d]pyrimidine scaffold with 1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine. Both have a chlorophenyl substituent at the 1-position, although at different positions on the phenyl ring (para in VIIa, meta in the main compound). Additionally, VIIa has a methyl group at the 3-position and a hydrazone group at the 4-position, while the main compound has a (pyridin-2-ylmethylsulfanyl) group at the 4-position. Despite these structural variations, both compounds exhibit antitumor activity, suggesting a crucial role of the pyrazolo[3,4-d]pyrimidine scaffold in this activity. [] Further exploring modifications at the 3- and 4-positions could unveil novel derivatives with enhanced potency and selectivity.

Properties

CAS Number

872861-86-4

Product Name

1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine

IUPAC Name

1-(3-chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine

Molecular Formula

C17H12ClN5S

Molecular Weight

353.83

InChI

InChI=1S/C17H12ClN5S/c18-12-4-3-6-14(8-12)23-16-15(9-22-23)17(21-11-20-16)24-10-13-5-1-2-7-19-13/h1-9,11H,10H2

InChI Key

AQVPPQUBXSRAPO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.